molecular formula C5H7NO B573669 3-Methyloxetane-3-carbonitrile CAS No. 170128-14-0

3-Methyloxetane-3-carbonitrile

Cat. No.: B573669
CAS No.: 170128-14-0
M. Wt: 97.117
InChI Key: JHLDEOHYZQLQRJ-UHFFFAOYSA-N
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Description

3-Methyloxetane-3-carbonitrile is an organic compound with the molecular formula C5H7NO It features a four-membered oxetane ring with a nitrile group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxetane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-hydroxy-3-methylbutanenitrile under acidic conditions. This reaction forms the oxetane ring by creating a new carbon-oxygen bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxetane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Methyloxetane-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyloxetane-3-carbonitrile involves its interaction with various molecular targets. The oxetane ring’s strained structure makes it reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of new bonds and functional groups, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

    3,3-Dimethyloxetane: Similar structure but with two methyl groups on the oxetane ring.

    2,2-Dimethyloxetane: Another oxetane derivative with different substitution patterns.

    Oxetan-3-one: A ketone derivative of oxetane.

Uniqueness: 3-Methyloxetane-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in scientific research .

Properties

IUPAC Name

3-methyloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLDEOHYZQLQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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